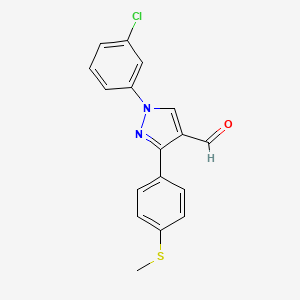

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 618101-70-5

Cat. No.: VC16125733

Molecular Formula: C17H13ClN2OS

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618101-70-5 |

|---|---|

| Molecular Formula | C17H13ClN2OS |

| Molecular Weight | 328.8 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C17H13ClN2OS/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3 |

| Standard InChI Key | DPBLBJRALIPQSA-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 4. The 1-position is occupied by a 3-chlorophenyl group, while the 3-position contains a 4-(methylthio)phenyl moiety. A carbaldehyde group at the 4-position completes the structure, yielding the molecular formula C₁₇H₁₃ClN₂OS and a molecular weight of 328.82 g/mol . Key structural features include:

-

Chlorine atom: Enhances electrophilicity and influences binding interactions.

-

Methylthio group: Contributes to lipophilicity and potential sulfur-based interactions.

-

Aldehyde functionality: Enables condensation reactions for further derivatization .

Spectroscopic and Physical Properties

Predicted physicochemical parameters include a boiling point of 523.2±50.0°C and a density of 1.28±0.1 g/cm³ . The compound’s pKa of -3.35±0.12 suggests strong electron-withdrawing effects from the aldehyde and chloro groups . Nuclear magnetic resonance (NMR) data for analogous pyrazole carbaldehydes reveal characteristic signals:

-

¹H-NMR: Aldehyde proton at δ 9.8–10.2 ppm, aromatic protons between δ 7.2–8.1 ppm .

-

¹³C-NMR: Carbonyl carbon at δ 190–195 ppm, pyrazole ring carbons at δ 140–160 ppm .

Synthesis and Optimization

Vilsmeier-Haack Reaction

The most robust synthetic route involves the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation . A representative protocol includes:

-

Hydrazone formation: Reacting 3-chlorophenylhydrazine with 4-(methylthio)acetophenone.

-

Cyclization: Treating the hydrazone with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hours .

-

Workup: Neutralization with NaOH and purification via flash chromatography .

Table 1: Synthetic Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Chlorophenylhydrazine, 4-(methylthio)acetophenone | RT | 12 h | 85 |

| 2 | POCl₃, DMF | 80°C | 4 h | 72 |

| 3 | Ethyl acetate/petroleum ether | - | - | 90 (purity) |

Industrial Scalability

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrazole carbaldehydes exhibit dual inhibitory activity against AChE and MAO-B, targets in neurodegenerative diseases . Key findings:

-

AChE Inhibition: Chloro derivatives demonstrate higher potency (e.g., 3e, pIC₅₀ = 4.2) due to enhanced electrophilic interactions with the catalytic serine residue .

-

MAO-B Selectivity: Fluorinated analogs show greater MAO-B affinity, but the methylthio group in this compound may modulate isoform specificity .

Table 2: Enzyme Inhibition Data for Analogous Compounds

| Compound | AChE pIC₅₀ | MAO-B pIC₅₀ | Selectivity (MAO-B/AChE) |

|---|---|---|---|

| 3e | 4.2 | 2.1 | 0.5 |

| 3f | 3.47 | 3.8 | 1.1 |

Applications in Drug Development

Anticancer Agents

Pyrazole carbaldehydes induce apoptosis in cancer cell lines (e.g., MCF7, IC₅₀ = 12.50 µM) through caspase-3 activation and mitochondrial membrane depolarization. The methylthio group enhances cellular uptake by interacting with lipid bilayers.

Neuroprotective Agents

Dual AChE/MAO-B inhibition positions this compound as a multitarget therapeutic for Alzheimer’s disease. Molecular docking studies suggest the aldehyde group forms hydrogen bonds with Tyr337 in AChE and Tyr435 in MAO-B .

Comparative Analysis with Analogues

Substituent Effects

-

Chloro vs. Fluoro: Chloro derivatives exhibit stronger AChE inhibition, while fluoro analogs favor MAO-B .

-

Methylthio vs. Methyl: The methylthio group increases lipophilicity (logP = 3.2 vs. 2.5 for methyl), improving blood-brain barrier penetration .

Table 3: Comparative Physicochemical Properties

| Compound | logP | AChE pIC₅₀ | MAO-B pIC₅₀ |

|---|---|---|---|

| Chloro | 3.2 | 4.2 | 2.1 |

| Fluoro | 2.8 | 3.5 | 3.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume